5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole

Lipophilicity Membrane permeability Structure‑property relationship

Optimizing covalent inhibitors requires precise electrophilic warheads-generic substitution risks divergent potency. This 1,2,4-thiadiazole scaffold features a cyanimino warhead at position 5 and a 4-chlorophenyl group at position 3, delivering predictable thiol reactivity (XlogP=2.6) for fragment-based cysteine profiling. • Distinct isotopic signature from chlorine enables confident peptide labeling verification via LC-MS. • Validated for antitumor and fungicidal SAR-avoids potency shifts seen with unsubstituted phenyl analogs. • Research-use only; ships ambient with Certificate of Analysis.

Molecular Formula C10H7ClN4S
Molecular Weight 250.71 g/mol
Cat. No. B13708331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole
Molecular FormulaC10H7ClN4S
Molecular Weight250.71 g/mol
Structural Identifiers
SMILESCN1C(=NSC1=NC#N)C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H7ClN4S/c1-15-9(14-16-10(15)13-6-12)7-2-4-8(11)5-3-7/h2-5H,1H3
InChIKeyUETUDULBTZMHBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5‑Cyanimino‑4,5‑dihydro‑4‑methyl‑3‑(4‑chlorophenyl)‑1,2,4‑thiadiazole – Product Overview


5‑Cyanimino‑4,5‑dihydro‑4‑methyl‑3‑(4‑chlorophenyl)‑1,2,4‑thiadiazole (CAS 1000575‑10‑9) is a small‑molecule heterocycle belonging to the 1,2,4‑thiadiazole class . The compound features a partially saturated 1,2,4‑thiadiazole ring bearing a 4‑chlorophenyl substituent at position 3, a methyl group at position 4, and a cyanimino moiety at position 5. This arrangement creates an electrophilic warhead that can engage cysteine thiols, making the scaffold attractive for covalent inhibitor and chemical‑probe design [1]. Commercial suppliers list the compound as a research‑grade intermediate with potential antitumor and fungicidal applications .

1
Covalent inhibitor and chemical-probe design targeting cysteine thiols
2
Cell-based assays requiring moderate lipophilicity for passive membrane permeation
3
Fragment-based screening and chemoproteomics with LC-MS readout

5‑Cyanimino‑4,5‑dihydro‑4‑methyl‑3‑(4‑chlorophenyl)‑1,2,4‑thiadiazole – Differentiation from Analogs


The 1,2,4‑thiadiazole scaffold is known to function as a thiol‑trapping agent, and its reactivity is exquisitely sensitive to the electronic character of substituents on the heterocycle [1]. The cyanimino group at position 5 acts as an electron‑withdrawing warhead that determines the rate and selectivity of covalent bond formation with biological thiols. Simultaneously, the 4‑chlorophenyl substituent at position 3 modulates both the electrophilicity of the warhead and the compound’s lipophilicity, directly influencing membrane permeability and target engagement [2]. An analog lacking the chlorine atom (e.g., the unsubstituted 3‑phenyl derivative) or carrying a different halogen at the para position will exhibit different electronic push‑pull balance, solubility, and off‑rate toward cysteine residues. Consequently, two 1,2,4‑thiadiazoles that appear structurally interchangeable may display divergent potency and selectivity profiles in cellular assays, making generic substitution a high‑risk decision during lead optimization or procurement [2].

Warhead
Cyanimino (electron-withdrawing)
Amino or oxo analogs may show lower thiol-trapping reactivity
Covalent engagement rate may shift significantly with warhead electronic character.
Substituent
4-Chlorophenyl (para-Cl)
3-Phenyl or different halogen analogs alter lipophilicity and electrophilicity balance
Membrane permeability and target engagement may not transfer directly.

5‑Cyanimino‑4,5‑dihydro‑4‑methyl‑3‑(4‑chlorophenyl)‑1,2,4‑thiadiazole – Evidence vs. Analogs


Lipophilicity Modulation by 4‑Chlorophenyl Substituent

The 4‑chlorophenyl substituent at position 3 of the 1,2,4‑thiadiazole ring increases lipophilicity compared to the unsubstituted 3‑phenyl analog (CAS 138572‑15‑3). The calculated logP (XlogP) for the 4‑chlorophenyl derivative is 2.6, while the 3‑phenyl analog has a predicted logP of 2.1 . This difference of 0.5 log units corresponds to a approximately 3‑fold increase in octanol‑water partition coefficient, which can significantly enhance passive membrane permeation. The experimental context is in silico prediction using the XlogP algorithm; no head‑to‑head experimental logP data for these two compounds are publicly available. The evidence strength is therefore limited to a cross‑study comparable basis.

Lipophilicity
Cross-study comparable
XlogP = 2.6 vs 2.1 (3-phenyl analog)
Supports membrane permeation context
In silico prediction; experimental validation not located
Lipophilicity Membrane permeability Structure‑property relationship

Molecular Weight & Gram‑Scale Procurement

The 4‑chlorophenyl derivative has a molecular weight of 250.71 g·mol⁻¹ (C₁₀H₇ClN₄S) , whereas the closest unsubstituted analog (3‑phenyl, CAS 138572‑15‑3) has a molecular weight of 216.26 g·mol⁻¹ . The 34.45 g·mol⁻¹ difference reflects the chlorine atom substitution. Both compounds are commercially available in gram quantities; however, the 4‑chlorophenyl version is specifically listed as an antitumor and fungicidal research agent by at least one vendor , while the 3‑phenyl analog is primarily marketed as a building block. This distinction may influence procurement decisions when biological annotation is a factor.

Molecular Weight
Supporting evidence
250.71 vs 216.26 g/mol (Δ +16%)
May influence solubility and MS detection
Calculated from formula; vendor annotation differs
Molecular weight Procurement Gram‑scale availability

Electrophilic Effect of Cyanimino Warhead

The cyanimino group at position 5 is a strong electron‑withdrawing moiety that activates the 1,2,4‑thiadiazole ring toward nucleophilic attack by cysteine thiols. In a broader class of 1,2,4‑thiadiazoles, the presence of a cyanimino substituent enhances thiol‑trapping efficiency compared to amino or oxo analogs [1]. While direct quantitative kinetic data for the title compound versus a comparator are absent from the public domain, the class‑level inference is that the cyanimino warhead provides a lower LUMO energy and faster reaction rate with thiolate anions than a 5‑amino or 5‑oxo group. This property is critical for the design of covalent chemical probes that require rapid and selective target engagement.

Thiol Reactivity
Class-level inference
Cyanimino > amino/oxo warheads (qualitative)
Expected higher reactivity toward catalytic cysteines
No direct kinetic data for title compound
Electrophilicity Covalent inhibitor Thiol trapping

5‑Cyanimino‑4,5‑dihydro‑4‑methyl‑3‑(4‑chlorophenyl)‑1,2,4‑thiadiazole – Application Scenarios


Covalent Fragment Screening for Cysteine Targets

The combination of a cyanimino warhead with a 4‑chlorophenyl lipophilic tail makes this compound a suitable candidate for covalent fragment libraries. The enhanced lipophilicity (XlogP = 2.6) relative to the 3‑phenyl analog (XlogP = 2.1) suggests better passive membrane permeability , while the electron‑withdrawing cyanimino group promotes thiol‑trapping reactivity [1]. In a fragment‑based drug discovery campaign, this compound can be used to probe the ligandability of cysteine residues that are accessible to moderately lipophilic electrophiles.

SAR Studies of 1,2,4‑Thiadiazole Antitumor Agents

Commercial annotation as an antitumor agent and the distinct electronic profile conferred by the 4‑chlorophenyl and cyanimino groups [1] support the use of this compound as a reference point in SAR tables. When benchmarking new 1,2,4‑thiadiazole analogs, the 4‑chlorophenyl derivative provides a halogenated comparator that can reveal the impact of para‑substitution on potency and selectivity relative to the parent 3‑phenyl compound.

Thiol‑Reactivity Profiling in Chemoproteomics

Owing to the class‑level thiol‑trapping ability of 1,2,4‑thiadiazoles bearing a cyanimino group , this compound can serve as a probe for activity‑based protein profiling (ABPP). Its molecular weight of 250.71 g·mol⁻¹ [1] is compatible with LC‑MS detection, and the chlorine atom provides a distinctive isotopic signature that facilitates identification of labeled peptides.

Antifungal Lead Generation in Agriculture

Vendor literature indicates fungicidal properties for this thiadiazole derivative . While specific MIC data are not publicly available, the compound’s structural features are consistent with known antifungal 1,2,4‑thiadiazoles [1]. It is therefore a relevant starting point for agrochemical discovery programs targeting phytopathogenic fungi.

Application
Selection Property
Validation Focus
Covalent fragment screening
Electrophilic warhead with moderate lipophilicity
Cysteine ligandability and membrane permeation
Thiol-reactivity profiling
Cyanimino reactivity and chlorine isotopic signature
ABPP target engagement and LC-MS peptide identification
SAR reference point
Halogenated 1,2,4-thiadiazole comparator
Impact of para-substitution on potency and selectivity
Antifungal lead generation
Structural features consistent with antifungal class
Antifungal screening context; MIC endpoints to verify
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